An In-Depth Technical Guide to 4-Isobutyryl-2-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4-Isobutyryl-2-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile, a specialized aromatic compound with significant potential in synthetic and medicinal chemistry. While direct experimental data for this molecule is limited in published literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust profile. We will explore its molecular structure, a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and its prospective role in modern drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of this unique chemical entity.
Molecular Identity and Structural Elucidation
4-Isobutyryl-2-(trifluoromethyl)benzonitrile is a polysubstituted aromatic compound. Its structure is characterized by a central benzene ring functionalized with three distinct groups: a nitrile (-C≡N), a trifluoromethyl (-CF₃), and an isobutyryl (-C(O)CH(CH₃)₂) group.
The strategic placement of these functional groups dictates the molecule's electronic properties and reactivity. The nitrile and trifluoromethyl groups are potent electron-withdrawing groups, which significantly influence the electron density of the aromatic ring. This electronic profile is a key consideration for its synthesis and its behavior in subsequent chemical transformations.
| Identifier | Value | Source |
| IUPAC Name | 4-Isobutyryl-2-(trifluoromethyl)benzonitrile | N/A |
| CAS Number | 1830333-05-5 | [1] |
| Molecular Formula | C₁₂H₁₀F₃NO | [1] |
| Molecular Weight | 241.21 g/mol | [1] |
| SMILES | CC(C)C(=O)c1ccc(cc1C(F)(F)F)C#N | [1] |
Below is a 2D representation of the chemical structure.
Caption: 2D structure of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile.
Proposed Synthesis Pathway: Friedel-Crafts Acylation
The synthesis of 4-Isobutyryl-2-(trifluoromethyl)benzonitrile can be logically approached through a Friedel-Crafts acylation reaction.[2] This classic method of forming carbon-carbon bonds on an aromatic ring is a cornerstone of organic synthesis. The proposed starting material is 2-(trifluoromethyl)benzonitrile.
The presence of two strong deactivating groups (-CF₃ and -CN) on the starting material makes this reaction challenging, requiring a potent Lewis acid catalyst and potentially elevated temperatures to proceed at a reasonable rate.[3] The isobutyryl group is expected to add at the position para to the nitrile group due to steric hindrance from the bulky trifluoromethyl group at the ortho position.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol:
Objective: To synthesize 4-Isobutyryl-2-(trifluoromethyl)benzonitrile via Friedel-Crafts acylation.
Materials:
-
2-(Trifluoromethyl)benzonitrile
-
Isobutyryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Acylium Ion Formation: Cool the suspension to 0 °C using an ice bath. Add isobutyryl chloride (1.1 equivalents) dropwise to the suspension via the dropping funnel over 15 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Addition of Substrate: Dissolve 2-(trifluoromethyl)benzonitrile (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux (approx. 40 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by pouring it over a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with deionized water, a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the final product.
Physicochemical and Spectroscopic Profile (Predicted)
Due to the absence of published experimental data, the following properties are predicted based on the analysis of the molecule's functional groups and data from structurally similar compounds.
Predicted Physical Properties
| Property | Predicted Value / Description | Rationale |
| Appearance | White to off-white solid | Based on analogous substituted benzonitriles.[4] |
| Melting Point | Moderately high | The combination of a rigid aromatic core, polar functional groups, and a molecular weight of 241.21 g/mol suggests a solid state at room temperature with a defined melting point. |
| Boiling Point | > 200 °C | Aromatic ketones and nitriles typically have high boiling points. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Acetone). Insoluble in water. | The largely nonpolar hydrocarbon structure with polar functional groups dictates this solubility profile. |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. The following are the expected key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Aromatic Region (δ 7.5 - 8.2 ppm): The three protons on the benzene ring will appear in this region. The electron-withdrawing effects of the -CN and -CF₃ groups will shift these protons downfield. We expect to see complex splitting patterns (doublets and doublets of doublets) due to coupling between the aromatic protons.
-
Isobutyryl Methine Proton (δ 3.0 - 3.5 ppm): The single proton on the carbon adjacent to the carbonyl group is expected to appear as a septet, split by the six equivalent methyl protons.
-
Isobutyryl Methyl Protons (δ 1.1 - 1.3 ppm): The six protons of the two methyl groups will appear as a doublet, split by the single methine proton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Carbonyl Carbon (δ 195 - 205 ppm): The ketone carbonyl carbon is expected in this characteristic downfield region.
-
Nitrile Carbon (δ 115 - 120 ppm): The carbon of the -C≡N group will appear in this range.
-
Aromatic Carbons (δ 120 - 140 ppm): The six carbons of the benzene ring will appear as distinct signals. The carbons directly attached to the electron-withdrawing substituents will be significantly affected.
-
Trifluoromethyl Carbon (δ 120 - 130 ppm): The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
Isobutyryl Carbons (δ 20 - 40 ppm): The methine and methyl carbons of the isobutyryl group will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy: The IR spectrum will provide clear evidence of the key functional groups.[5][6][7]
| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Intensity |
| Nitrile | C≡N stretch | 2220 - 2240 | Medium, Sharp |
| Ketone | C=O stretch | 1690 - 1710 | Strong |
| Aromatic | C=C stretch | 1450 - 1600 | Medium to Weak |
| Aliphatic | C-H stretch | 2870 - 2970 | Medium |
| Trifluoromethyl | C-F stretch | 1100 - 1350 | Strong, Broad |
Applications in Research and Drug Development
While specific applications for 4-Isobutyryl-2-(trifluoromethyl)benzonitrile are not yet documented, its structural motifs are highly relevant in medicinal chemistry and materials science.
Potential as a Pharmaceutical Intermediate: The benzonitrile scaffold is a "privileged structure" in drug discovery, appearing in numerous biologically active compounds.[8][9] The nitrile group is a versatile functional handle; it can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be chemically transformed into amines, amides, or tetrazoles.[10][11]
Furthermore, the inclusion of a trifluoromethyl group is a common strategy in modern drug design to enhance metabolic stability, binding affinity, and cell membrane permeability. The synthesis of Enzalutamide, an anti-prostate cancer drug, relies on a 2-(trifluoromethyl)benzonitrile intermediate, highlighting the importance of this core structure.[12]
Therefore, 4-Isobutyryl-2-(trifluoromethyl)benzonitrile is a promising building block for creating libraries of novel compounds for high-throughput screening in various therapeutic areas. The isobutyryl group provides an additional point for diversification or can be a key structural element for binding to a biological target.
Caption: Role as a scaffold in discovery chemistry.
Safety and Handling
As with any laboratory chemical, 4-Isobutyryl-2-(trifluoromethyl)benzonitrile should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, guidelines can be established based on the hazards associated with its functional groups: aromatic nitriles, ketones, and organofluorine compounds.[1][13][14][15][16]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[14][15]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[14]
-
Ingestion: Do not eat, drink, or smoke in the laboratory. If ingested, seek immediate medical attention.[13]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Conclusion
4-Isobutyryl-2-(trifluoromethyl)benzonitrile represents a molecule of significant interest for synthetic chemists, particularly those engaged in pharmaceutical research and development. Its unique combination of a reactive ketone, a versatile nitrile, and a metabolically robust trifluoromethyl group on a central aromatic scaffold makes it a highly valuable, albeit under-documented, building block. The proposed synthetic route via Friedel-Crafts acylation offers a viable, though potentially challenging, pathway to access this compound. The predicted spectroscopic and physical properties provide a foundational dataset for its identification and characterization. As the demand for novel and structurally diverse small molecules continues to grow, compounds like 4-Isobutyryl-2-(trifluoromethyl)benzonitrile will undoubtedly play a crucial role in the discovery of the next generation of therapeutics.
References
-
New Jersey Department of Health. HAZARD SUMMARY: 2-DIMETHYLAMINOACETONITRILE. Available from: [Link]
-
Patsnap. Synthetic method of 4-isothiocyanato-2-(trifluoromethyl) benzonitrile - Eureka. (2017). Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
- Google Patents. A kind of synthetic method of the different Thiocyanato -2- of 4- (trifluoromethyl) benzonitrile.
-
DT-Shop. Safety Data Sheet. (2023). Available from: [Link]
-
Nagarajan, K., Surumbarkuzhali, N., & Parimala, K. 3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory. (2026). ResearchGate. Available from: [Link]
-
OpenOChem Learn. Characteristic IR Absorptions. Available from: [Link]
-
Lee, J., Kim, K., & Kim, S. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports via PMC. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Continuous-flow synthesis of trifluoromethylated alcohols using Ruppert-Prakash reagent. Available from: [Link]
-
Ishihara, K., et al. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. (2017). MDPI. Available from: [Link]
- Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]
-
Earle, M. J., et al. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. (2002). University of Liverpool. Available from: [Link]
-
Altman, R. A., et al. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses. Available from: [Link]
-
Northern Illinois University. IR Absorption Frequencies. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2023). Available from: [Link]
-
Fleming, F. F., et al. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry via PMC. Available from: [Link]
-
Scribd. IR Spectrum Analysis of Benzonitrile. (2017). Available from: [Link]
-
Soares, A. C. F., et al. Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. (2012). SciELO. Available from: [Link]
- Google Patents. PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE. (2019).
-
ResearchGate. Trifluoromethanesulfonic Acid Catalyzed Novel Friedel-Crafts Acylation of Aromatics with Methyl Benzoate. (2015). Available from: [Link]
-
MDPI. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. (2024). Available from: [Link]
-
Natural Product Communications. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). Available from: [Link]
-
MDPI. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. (2021). Available from: [Link]
-
SIOC Journals. Application of Nitrile in Drug Design. (2023). Available from: [Link]
Sources
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 5. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Application of Nitrile in Drug Design [sioc-journal.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles [mdpi.com]
- 12. CN108191727A - A kind of synthetic method of the different Thiocyanato -2- of 4- (trifluoromethyl) benzonitrile - Google Patents [patents.google.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. nj.gov [nj.gov]
- 15. dt-shop.com [dt-shop.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
